2-[2-(3,4-DIETHOXYPHENYL)ACETYL]-5,5-DIMETHYL-3-(PYRROLIDIN-1-YL)CYCLOHEX-2-EN-1-ONE
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Overview
Description
2-[2-(3,4-DIETHOXYPHENYL)ACETYL]-5,5-DIMETHYL-3-(PYRROLIDIN-1-YL)CYCLOHEX-2-EN-1-ONE is a complex organic compound with a unique structure that includes a cyclohexene ring, a pyrrolidine ring, and a diethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3,4-DIETHOXYPHENYL)ACETYL]-5,5-DIMETHYL-3-(PYRROLIDIN-1-YL)CYCLOHEX-2-EN-1-ONE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the diethoxyphenylacetyl intermediate: This can be achieved through the reaction of 3,4-diethoxybenzaldehyde with an appropriate acetylating agent under acidic or basic conditions.
Cyclization: The intermediate is then subjected to cyclization reactions to form the cyclohexene ring. This step may involve the use of catalysts such as Lewis acids.
Introduction of the pyrrolidine ring:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[2-(3,4-DIETHOXYPHENYL)ACETYL]-5,5-DIMETHYL-3-(PYRROLIDIN-1-YL)CYCLOHEX-2-EN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[2-(3,4-DIETHOXYPHENYL)ACETYL]-5,5-DIMETHYL-3-(PYRROLIDIN-1-YL)CYCLOHEX-2-EN-1-ONE has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including natural products and polymers.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[2-(3,4-DIETHOXYPHENYL)ACETYL]-5,5-DIMETHYL-3-(PYRROLIDIN-1-YL)CYCLOHEX-2-EN-1-ONE involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(3,4-DIMETHOXYPHENYL)ACETYL]-5,5-DIMETHYL-3-(PYRROLIDIN-1-YL)CYCLOHEX-2-EN-1-ONE
- 2-[2-(3,4-DIETHOXYPHENYL)ACETYL]-5,5-DIMETHYL-3-(PIPERIDIN-1-YL)CYCLOHEX-2-EN-1-ONE
Uniqueness
The uniqueness of 2-[2-(3,4-DIETHOXYPHENYL)ACETYL]-5,5-DIMETHYL-3-(PYRROLIDIN-1-YL)CYCLOHEX-2-EN-1-ONE lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, as discussed above.
Properties
IUPAC Name |
2-[2-(3,4-diethoxyphenyl)acetyl]-5,5-dimethyl-3-pyrrolidin-1-ylcyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33NO4/c1-5-28-21-10-9-17(14-22(21)29-6-2)13-19(26)23-18(25-11-7-8-12-25)15-24(3,4)16-20(23)27/h9-10,14H,5-8,11-13,15-16H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZAONOMVVQOTTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC(=O)C2=C(CC(CC2=O)(C)C)N3CCCC3)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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